molecular formula C16H22ClNO2S B2663805 3-(3-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 2034263-29-9

3-(3-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No. B2663805
CAS RN: 2034263-29-9
M. Wt: 327.87
InChI Key: VJMVNYZUPLPZNH-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide, also known as CPET, is a chemical compound that has been widely studied for its potential therapeutic applications. CPET is a prodrug that is metabolized in the body to produce a potent histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, among other potential therapeutic applications.

Scientific Research Applications

Applications in Coordination Chemistry

  • Coordination to Metal Ions : Complexes involving similar organic ligands demonstrate significant π mixing between cyanamide and phenyl moieties, as well as azo groups, indicating their potential in forming pseudooctahedral coordination spheres around metal ions, useful in studying noninnocent ligand behavior and electron transfer processes (Harb et al., 2013).

Inhibitory Activity Against Biological Targets

  • Inhibition of Biological Enzymes : Compounds structurally related to the query have shown inhibitory activity against specific enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterogenesis (Prugh et al., 1990).
  • Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have shown promising antibacterial and antifungal activities, suggesting a potential area of research for similar compounds (Baranovskyi et al., 2018).

Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase

  • Anti-inflammatory Agents : Certain compounds with a similar level of complexity have been explored as dual inhibitors of cyclooxygenase and 5-lipoxygenase, presenting a novel class of anti-inflammatory drugs with potentially reduced gastrointestinal toxicity (Knight et al., 1996).

Antiviral and Anticancer Potentials

  • Potential in Antiviral and Anticancer Therapies : Derivatives of structurally similar compounds have been evaluated for their antiviral and anticancer activities, indicating the importance of such compounds in developing new therapeutic agents (Hafez et al., 2016).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2S/c17-14-3-1-2-13(12-14)4-5-16(19)18-8-11-21-15-6-9-20-10-7-15/h1-3,12,15H,4-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMVNYZUPLPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

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